molecular formula C20H16N4O B046327 N-[benzotriazol-1-yl(phenyl)methyl]benzamide CAS No. 117067-48-8

N-[benzotriazol-1-yl(phenyl)methyl]benzamide

Cat. No. B046327
CAS RN: 117067-48-8
M. Wt: 328.4 g/mol
InChI Key: CRQZKAOOILSOOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[benzotriazol-1-yl(phenyl)methyl]benzamide and its derivatives often begins with benzotriazole as a starting material. A study by Sharma et al. (2011) executed the synthesis of a new series of benzamide derivatives using conventional methods, which were then screened for their antibacterial, antifungal, and antitubercular activities. The structures of the synthesized compounds were confirmed through chemical and spectroscopic analyses (Sharma, Samadhiya, Srivastava, & Srivastava, 2011).

Scientific Research Applications

Anticancer Properties

N-[benzotriazol-1-yl(phenyl)methyl]benzamide derivatives have been explored for their anticancer activities. A study by Ravinaik et al. (2021) synthesized a series of such compounds, which showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial Activity

These derivatives also display significant antimicrobial properties. For example, a study by Sethi et al. (2016) on N-benzimidazol-1-yl-methyl-benzamide derivatives found them effective against various bacteria and fungi, suggesting their potential as antimicrobial agents (Sethi et al., 2016).

Corrosion Inhibition

The corrosion inhibition ability of benzotriazole derivatives, including N-[1-(benzotriazolo-1-yl)alkyl] aryl amine, has been investigated. Selvi et al. (2003) found these compounds effective as mixed-type inhibitors in preventing mild steel corrosion in acidic media (Selvi et al., 2003).

Photochemical Studies

Research by Androsov and Neckers (2007) on the photodecomposition of tris(benzotriazol-1-yl)methane, a related compound, provided insights into the photochemical behavior of these derivatives, which can be critical for various applications (Androsov & Neckers, 2007).

Synthesis and Biological Activity

Sharma et al. (2011) conducted a study on the synthesis and biological activity of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides, revealing their antibacterial, antifungal, and antitubercular activities. This highlights the potential pharmaceutical applications of these compounds (Sharma et al., 2011).

Anti-Corrosive Study

Verma and Singh (2020) explored the synthesis of novel benzotriazole derivatives for anti-corrosive studies on mild steel in acidic medium, demonstrating their effectiveness as corrosion inhibitors (Verma & Singh, 2020).

Future Directions

While specific future directions for “N-[benzotriazol-1-yl(phenyl)methyl]benzamide” were not found in the search results, benzotriazole derivatives have been found to have versatile biological properties and are of great interest in the pharmaceutical chemistry area . They are often used as bioisosteric replacements of some triazolic systems and have been extensively studied for their broad range of biological activity .

properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)22-23-24/h1-14,19H,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQZKAOOILSOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395614
Record name N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[benzotriazol-1-yl(phenyl)methyl]benzamide

CAS RN

117067-48-8
Record name N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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